3-(2,4-Difluorophenoxy)piperidine hydrochloride

Overview

Description

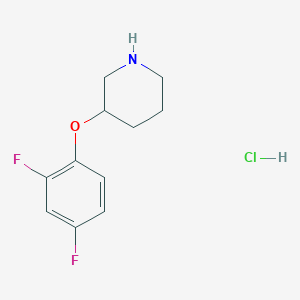

“3-(2,4-Difluorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H13F2NO . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 249.69 .Scientific Research Applications

Metabolic Activity and Obesity Research

- 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows a reduction in food intake and weight gain in obese rats, indicating potential applications in obesity research and treatment (Massicot, Steiner, & Godfroid, 1985).

Neuroleptic Agent Synthesis

- 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies, highlighting its use in neuroleptic drug research (Nakatsuka, Kawahara, & Yoshitake, 1981).

Feeding Behavior and Toxicity Studies

- 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride affects feeding behavior and satiety centers, offering insights into satiety regulation mechanisms and potential anti-obesity applications (Massicot, Thuillier, & Godfroid, 1984).

Serotonin Reuptake Inhibitor Research

- Paroxetine hydrochloride, a phenylpiperidine derivative, serves as a selective serotonin reuptake inhibitor, useful in researching treatments for various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).

Structural and Biochemical Studies

- 3β-Acyloxytropan-3α-carboxylic acid hydrochlorides provide insight into molecular structures and conformational behaviors, useful in medicinal chemistry and drug design (Burgos et al., 1992).

Antimicrobial Activity Research

- Synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride shows moderate antimicrobial activities against various pathogens, indicating its potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Synthesis Techniques and Yield Improvement

- Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to synthesize (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a reasonable yield, illustrating advancements in synthesis methods (Rui, 2010).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-(2,4-difluorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXSTUAFFZAFSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.